molecular formula C12H15NO2 B14162028 2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- CAS No. 60737-66-8

2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)-

Cat. No.: B14162028
CAS No.: 60737-66-8
M. Wt: 205.25 g/mol
InChI Key: RVASCBUPLOEHHL-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-methoxyphenylmethyl group. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- typically involves the reaction of pyrrolidinone with a suitable benzylating agent. One common method is the reaction of pyrrolidinone with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidinone, 1-methyl-
  • 2-Pyrrolidinone, 1-ethyl-
  • 2-Pyrrolidinone, 1-phenyl-

Uniqueness

2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- is unique due to the presence of the 3-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

60737-66-8

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-15-11-5-2-4-10(8-11)9-13-7-3-6-12(13)14/h2,4-5,8H,3,6-7,9H2,1H3

InChI Key

RVASCBUPLOEHHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC2=O

Origin of Product

United States

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